Ald-Ph-amido-PEG3-C2-NH2
Description
Contextualizing Polyethylene (B3416737) Glycol (PEG) Linkers in Contemporary Research
Polyethylene glycol (PEG) linkers are polymers of ethylene (B1197577) glycol that have become indispensable in modern research due to their unique physicochemical properties. biochempeg.com They are widely recognized for their biocompatibility, water solubility, and low immunogenicity, making them ideal for a range of biomedical applications. biochempeg.combroadpharm.com PEG linkers can be synthesized with various molecular weights and structures, including linear and branched forms, to suit specific needs. creative-diagnostics.comsigmaaldrich.com
The process of attaching PEG chains to molecules, known as PEGylation, can enhance the therapeutic properties of drugs by increasing their hydrodynamic size, which in turn can prolong their circulation time in the body and protect them from enzymatic degradation. biochempeg.combroadpharm.com PEG linkers are broadly categorized into monodisperse and polydisperse forms. Monodisperse PEGs have a precisely defined molecular weight and structure, while polydisperse PEGs consist of a mixture of molecules with a range of molecular weights. biochempeg.comcreative-diagnostics.com The ability to functionalize the ends of PEG chains with reactive groups allows for their use in bioconjugation, drug delivery systems, and surface functionalization. creative-diagnostics.comsigmaaldrich.com
Multifunctional Linkers: Design Principles and Strategic Advantages
Multifunctional linkers possess two or more reactive groups, allowing for the connection of multiple molecular entities. These linkers can be classified as homobifunctional, containing two identical reactive groups, or heterobifunctional, featuring two different reactive groups. creative-diagnostics.comsigmaaldrich.com Heterobifunctional linkers offer a significant strategic advantage by enabling sequential and controlled conjugation reactions, which is crucial for constructing complex molecular architectures. cd-bioparticles.net
The design of multifunctional linkers is guided by several principles to ensure the desired functionality of the final conjugate. The length and composition of the spacer arm between the reactive groups are critical factors that influence the solubility, stability, and steric hindrance of the conjugate. pharmaron.compolymerfactory.com For instance, incorporating flexible linkers, often rich in amino acids like glycine (B1666218) and serine, can provide the necessary separation between functional domains, while rigid linkers can maintain a fixed distance and orientation. nih.gov Some linkers are designed to be cleavable under specific physiological conditions, such as changes in pH or the presence of certain enzymes, allowing for the controlled release of a payload at a target site. biosynth.com The modular design of some linkers even allows for the attachment of multiple substrates to a single conjugation site, amplifying the desired effect. polymerfactory.com
Overview of Ald-Ph-PEG3-amine TFA Salt within Heterobifunctional PEGylated Systems
Ald-Ph-PEG3-amine TFA salt is a heterobifunctional linker that integrates a polyethylene glycol (PEG) spacer with two distinct reactive termini: an aldehyde group on a phenyl ring and a primary amine. broadpharm.comcenmed.comcreative-biolabs.com The trifluoroacetate (B77799) (TFA) salt form is a common counterion for the amine group. This compound is specifically designed for bioconjugation, where the different reactivities of its end groups allow for controlled, stepwise connections between two different molecules. creative-biolabs.com
The aldehyde group is reactive towards nucleophiles, particularly primary amines, hydrazides, and alkoxyamines, forming a Schiff base (imine) linkage. creative-proteomics.comthermofisher.com This reaction is often followed by a reduction step to form a stable secondary amine bond. creative-proteomics.com The phenyl group provides a rigid scaffold for the aldehyde. The primary amine end of the linker can readily react with various functional groups, such as carboxylic acids and activated esters (e.g., NHS esters), to form stable amide bonds. broadpharm.comthermofisher.com The PEG3 spacer, consisting of three ethylene glycol units, imparts hydrophilicity to the molecule, which can improve the water solubility of the resulting conjugate. broadpharm.comcenmed.com
Scope and Significance of Academic Research on Ald-Ph-PEG3-amine TFA Salt
Academic research on Ald-Ph-PEG3-amine TFA salt and similar heterobifunctional linkers is driven by their potential in creating sophisticated bioconjugates for a variety of applications. Studies have explored the use of such linkers in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy. biochempeg.combiochempeg.com The precise control offered by heterobifunctional linkers is critical in these applications to ensure that the drug is attached to the antibody without compromising its antigen-binding ability. thermofisher.com
Research has also focused on optimizing the linker structure to enhance the performance of bioconjugates. For example, studies have investigated how the length of the PEG chain affects the properties of the final product. medkoo.com The reactivity of the aldehyde and amine groups under various conditions is another area of active investigation to achieve efficient and specific conjugation. nih.gov The development of novel synthetic routes and the exploration of new applications for these versatile linkers continue to be significant areas of academic inquiry. broadpharm.comnih.gov
Data Tables
Table 1: Chemical Properties of Ald-Ph-PEG3-amine TFA salt
| Property | Value | Source |
|---|---|---|
| Chemical Name | N-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)-4-formylbenzamide 2,2,2-trifluoroacetate | medkoo.com |
| Molecular Formula | C16H24N2O5 | broadpharm.com |
| Molecular Weight | 324.4 g/mol (base) | broadpharm.com |
| CAS Number | 1404111-56-3 | broadpharm.com |
| Purity | >95% | broadpharm.commedkoo.com |
| Appearance | Not specified |
| Storage | -20°C | broadpharm.comcreative-biolabs.com |
Table 2: Functional Groups and Reactivity
| Functional Group | Reactive Towards | Resulting Linkage | Source |
|---|---|---|---|
| Aldehyde (-CHO) | Primary amines, Hydrazides, Alkoxyamines | Imine (Schiff base), Hydrazone, Oxime | thermofisher.comnih.govthermofisher.com |
| Primary Amine (-NH2) | Carboxylic acids, Activated esters (e.g., NHS esters) | Amide | broadpharm.comcreative-proteomics.comthermofisher.com |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Ald-Ph-PEG3-amine TFA salt |
| Glycine |
| Serine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-4-formylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c17-5-7-21-9-11-23-12-10-22-8-6-18-16(20)15-3-1-14(13-19)2-4-15/h1-4,13H,5-12,17H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRACXWPHXUFRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies for Ald Ph Peg3 Amine Tfa Salt
Approaches to the Synthesis of Aldehyde-Phenyl-PEG-Amine Systems
The synthesis of molecules like Ald-Ph-PEG3-amine TFA salt requires a multi-step approach that carefully introduces each functional group while protecting others to ensure chemoselectivity.
Precursor Synthesis and Functional Group Introduction
The synthesis of Ald-Ph-PEG3-amine typically begins with the construction of the core structure, which involves the sequential attachment of the phenyl, PEG, and amine moieties, often with one of the reactive groups in a protected form. A common strategy involves the use of commercially available building blocks that can be coupled together.
A plausible synthetic route could start with a commercially available aromatic precursor, such as a hydroxybenzaldehyde derivative, where the aldehyde is protected as an acetal. This protected precursor can then be reacted with a PEGylated synthon containing a terminal leaving group (e.g., a tosylate or mesylate) and a protected amine at the other end. The amine is often protected with a tert-butyloxycarbonyl (Boc) group due to its stability under various reaction conditions and its facile removal under acidic conditions.
The key steps in the synthesis can be summarized as follows:
Protection of the aldehyde: The aldehyde group of a hydroxybenzaldehyde is protected, for example, by forming a diethyl acetal.
PEGylation: The protected hydroxybenzaldehyde is then reacted with a bifunctional PEG linker, such as Boc-amino-PEG3-tosylate, via a Williamson ether synthesis.
Deprotection: The final step involves the acidic removal of both the acetal and the Boc protecting groups to reveal the aldehyde and the primary amine, respectively.
The table below outlines a potential synthetic scheme for a generic Ald-Ph-PEG-amine structure.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 4-Hydroxybenzaldehyde | Ethanol, catalytic acid | 4-(Diethoxymethyl)phenol |
| 2 | 4-(Diethoxymethyl)phenol, Boc-NH-PEG3-OTs | Base (e.g., NaH) in an aprotic solvent (e.g., THF) | Boc-NH-PEG3-O-Ph-CH(OEt)2 |
| 3 | Boc-NH-PEG3-O-Ph-CH(OEt)2 | Trifluoroacetic acid (TFA) in dichloromethane (DCM) | H2N-PEG3-O-Ph-CHO · TFA |
Role of Trifluoroacetic Acid (TFA) in Deprotection and Salt Formation
Trifluoroacetic acid (TFA) plays a crucial role in the final stages of synthesizing Ald-Ph-PEG3-amine TFA salt. It serves two primary functions: deprotection of the amine and formation of the corresponding TFA salt.
In solid-phase peptide synthesis and other organic syntheses, the tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. researchgate.netorganic-chemistry.org The Boc group is stable to a wide range of reaction conditions but can be efficiently and cleanly removed by treatment with a strong acid, such as TFA. researchgate.netorganic-chemistry.orgoxfordsciencetrove.comnih.gov The mechanism of deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine. nih.gov
The use of TFA for Boc deprotection is highly effective and typically proceeds at room temperature in a solvent like dichloromethane (DCM). oxfordsciencetrove.com Following deprotection, the newly formed primary amine, being basic, is protonated by the excess TFA present in the reaction mixture. This acid-base reaction results in the formation of a stable trifluoroacetate (B77799) salt of the amine. acs.orgbham.ac.uk The formation of the TFA salt is often advantageous as it can improve the stability and handling of the final compound, which might otherwise be prone to degradation. acs.orgbham.ac.uk Most peptides synthesized using solid-phase methods are initially obtained as TFA salts. acs.orgresearchgate.netacs.org
Functional Group Reactivity and Selective Derivatization
The presence of both an aldehyde and a primary amine in Ald-Ph-PEG3-amine TFA salt allows for a wide range of selective chemical modifications. The distinct reactivity of these two functional groups enables orthogonal functionalization strategies, where one group can be reacted while the other remains intact.
Aldehyde Reactivity: Hydrazone and Oxime Formation in Research Contexts
The aldehyde group is a versatile handle for bioconjugation due to its ability to react with specific nucleophiles to form stable covalent bonds under mild conditions. Among the most common reactions are the formation of hydrazones and oximes.
Hydrazone Formation: Aldehydes react with hydrazines or hydrazides to form hydrazones, which are characterized by a C=N-N bond. nih.govrsc.org This reaction is generally fast and proceeds under physiological pH. nih.govacs.org The resulting hydrazone linkage is relatively stable, although it can be reversible under acidic conditions, a property that has been exploited in the design of cleavable linkers for drug delivery systems. nih.gov Kinetic studies have shown that the rate of hydrazone formation can be influenced by the electronic properties of the aldehyde and the presence of neighboring acid/base groups. nih.govacs.org
Oxime Formation: The reaction of an aldehyde with an aminooxy-containing compound (hydroxylamine derivative) yields a highly stable oxime linkage (C=N-O). nih.govhighforceresearch.com Oxime ligation is a widely used bioorthogonal reaction due to its high chemoselectivity, the stability of the resulting bond, and the mild reaction conditions required. nih.govhighforceresearch.comwikipedia.org The reaction can be catalyzed by aniline or its derivatives to accelerate the ligation, particularly at neutral pH. Oxime chemistry has been successfully applied in the preparation of various bioconjugates, including protein-polymer conjugates, peptide dendrimers, and PET tracers. nih.govhighforceresearch.com
The table below summarizes the key features of hydrazone and oxime formation.
| Linkage | Reactants | Key Features | Research Applications |
| Hydrazone | Aldehyde + Hydrazine/Hydrazide | Fast reaction kinetics at physiological pH; pH-sensitive cleavage. nih.govacs.orgnih.gov | Drug delivery systems, bioconjugation, dynamic combinatorial chemistry. nih.govrsc.org |
| Oxime | Aldehyde + Aminooxy | Highly stable bond; bioorthogonal; can be catalyzed by aniline derivatives. nih.govhighforceresearch.comwikipedia.org | Protein labeling, PET tracers, hydrogel formation, peptide dendrimers. nih.govhighforceresearch.com |
Primary Amine Reactivity: Amide and Ester Linkage Formation
The primary amine in Ald-Ph-PEG3-amine TFA salt is a potent nucleophile that can readily participate in acylation reactions to form stable amide and ester linkages.
Amide Bond Formation: Primary amines react with activated carboxylic acids, such as acid chlorides or N-hydroxysuccinimide (NHS) esters, to form highly stable amide bonds. This is one of the most common and robust methods for conjugating molecules in medicinal chemistry and materials science. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction. Amide bonds are central to the structure of proteins and are known for their exceptional stability.
Ester Linkage Formation: While less common than amide bond formation, primary amines can also react with esters in a process called aminolysis to form amides and an alcohol byproduct. This reaction generally requires more forcing conditions, such as heating, compared to the reaction with activated carboxylic acids. The reactivity of the ester towards aminolysis is dependent on the nature of the leaving group (alkoxy group).
Orthogonal Functionalization Strategies Utilizing Aldehyde and Amine Moieties
The presence of both an aldehyde and a primary amine on the same molecule allows for orthogonal functionalization, where each functional group can be addressed independently. organic-chemistry.org This is typically achieved by using protecting groups or by exploiting the different reactivity of the two moieties under specific reaction conditions.
An orthogonal strategy could involve the following steps:
Protection of the amine: The primary amine can be protected, for instance, with a Boc group.
Reaction of the aldehyde: The free aldehyde can then be reacted with a hydrazine or an aminooxy compound to form a hydrazone or an oxime, respectively.
Deprotection of the amine: The Boc group can be removed under acidic conditions (e.g., with TFA) to reveal the primary amine.
Reaction of the amine: The newly deprotected amine can then be acylated with an activated carboxylic acid to form an amide bond.
This sequential approach allows for the controlled and site-specific introduction of different molecular entities onto the Ald-Ph-PEG3-amine scaffold. The choice of protecting groups is critical to the success of an orthogonal strategy, ensuring that the deprotection of one group does not affect the other. organic-chemistry.org For example, an acid-labile Boc group on the amine and a base-labile Fmoc group on another part of the molecule would allow for selective deprotection. Bifunctional linkers that combine different bioorthogonal reactive groups, such as an aminooxy group and a cyclooctyne, have also been developed to facilitate dual glycosylation strategies.
Modular Synthesis and Scaffold Generation using Ald-Ph-PEG3-amine TFA Salt
The core utility of Ald-Ph-PEG3-amine TFA salt in modular synthesis lies in the distinct reactivity of its two functional ends. The terminal primary amine can readily participate in reactions with carboxylic acids, activated esters (such as NHS esters), and other carbonyl compounds to form stable amide bonds. xinyanbm.com Concurrently, the benzaldehyde (B42025) group is available for reactions with primary amines, hydrazines, or hydroxylamines, leading to the formation of imines, hydrazones, or oximes, respectively. This dual reactivity is fundamental to its application in generating varied molecular scaffolds.
The hydrophilic triethylene glycol (PEG3) spacer is a key feature of the molecule, imparting increased water solubility to the resulting constructs. xinyanbm.com This is particularly advantageous in biological and medicinal chemistry applications where aqueous solubility is often a critical parameter.
Scaffold Generation via Sequential Reactions:
A common strategy for scaffold generation involves a stepwise approach. First, the primary amine of Ald-Ph-PEG3-amine TFA salt can be acylated with a molecule of interest containing a carboxylic acid or an activated ester. This initial step attaches the first building block to the PEG linker. The resulting intermediate, now presenting a terminal benzaldehyde, can then be reacted with a second building block containing a primary amine. This two-step process allows for the controlled and directional assembly of two different molecular entities onto a central, soluble linker.
Illustrative Reaction Scheme:
Table 1: Potential Building Blocks for Modular Synthesis with Ald-Ph-PEG3-amine TFA Salt
| Reactant for Amine Terminus | Chemical Class | Reactant for Aldehyde Terminus | Chemical Class |
| Acetic Acid | Carboxylic Acid | Aniline | Primary Amine |
| Benzoic Acid | Carboxylic Acid | Benzylamine | Primary Amine |
| Boc-Glycine | N-protected Amino Acid | Hydrazine | Hydrazine |
| Biotin-NHS ester | Activated Ester | Hydroxylamine | Hydroxylamine |
| Fatty Acid | Carboxylic Acid | 2-Hydrazinopyridine | Hydrazine Derivative |
Table 2: Hypothetical Scaffold Library Generated from Ald-Ph-PEG3-amine TFA Salt
| Scaffold ID | Building Block 1 (via Amine) | Building Block 2 (via Aldehyde) | Resulting Linkage 1 | Resulting Linkage 2 |
| SCAFF-001 | Acetic Acid | Aniline | Amide | Imine |
| SCAFF-002 | Benzoic Acid | Benzylamine | Amide | Imine |
| SCAFF-003 | Boc-Glycine | Hydrazine | Amide | Hydrazone |
| SCAFF-004 | Biotin | Hydroxylamine | Amide | Oxime |
| SCAFF-005 | Stearic Acid | 2-Hydrazinopyridine | Amide | Hydrazone |
The resulting scaffolds would benefit from the PEG3 linker's ability to enhance solubility and potentially reduce non-specific interactions in biological assays. The diversity of the final library would be dictated by the variety of the initial building blocks used in the synthesis. The imine and hydrazone linkages formed from the aldehyde group can also offer the possibility of reversible conjugation, as these bonds can be hydrolytically labile under certain pH conditions. This feature can be exploited in applications such as drug delivery systems.
Applications in Advanced Bioconjugation and Chemical Biology Research
Protein and Peptide Functionalization
The ability to modify proteins and peptides with precision is fundamental to understanding their function and developing new therapeutic strategies. Ald-Ph-PEG3-amine TFA salt serves as a critical component in this endeavor, facilitating the creation of functionalized biomolecules for a variety of research applications.
The conjugation of molecules to proteins and peptides can be broadly categorized into two approaches: non-specific and site-specific conjugation.
Non-specific conjugation traditionally involves targeting reactive amino acid residues that are abundant on the protein surface, such as the amine groups of lysine (B10760008) or the thiol groups of cysteine. nih.gov While these methods are widely used, they often result in a heterogeneous mixture of products with varying numbers of conjugated molecules and different attachment sites. nih.gov This heterogeneity can lead to batch-to-batch irreproducibility and may compromise the biological activity of the protein, especially if the modification occurs near the active site or antigen-binding region. nih.gov
Site-specific conjugation , in contrast, aims to attach a molecule to a predetermined location on the biomolecule. This approach yields a homogeneous and well-defined product, which is crucial for ensuring reproducibility and optimizing the function of the resulting conjugate. nih.gov Site-specific methods can prevent modifications within critical regions like the antigen-binding site, potentially leading to enhanced binding efficiency and improved therapeutic efficacy. nih.gov Techniques for site-specific conjugation include enzymatic methods, chemical modifications of specific amino acids, and the use of genetically engineered unnatural amino acids.
The use of linkers like Ald-Ph-PEG3-amine TFA salt can be adapted for both strategies. While its amine group could potentially react non-specifically with activated carboxyl groups on a protein, its aldehyde functionality is often employed in more controlled, site-specific approaches, such as reacting with a specifically introduced hydrazide or aminooxy group on the target biomolecule. axispharm.com
Table 1: Comparison of Conjugation Methodologies
| Feature | Non-Specific Conjugation | Site-Specific Conjugation |
| Product Homogeneity | Heterogeneous mixture of conjugates. nih.gov | Homogeneous and well-defined conjugates. nih.gov |
| Reproducibility | Difficult to achieve consistent results. nih.gov | High reproducibility between batches. |
| Impact on Activity | Potential for reduced biological activity. nih.gov | Preserves or enhances biological activity. |
| Complexity | Generally simpler to perform. | Can be more complex, sometimes requiring protein engineering. |
| Examples | Lysine acylation, cysteine alkylation. | Enzymatic conjugation, unnatural amino acid incorporation. |
Antibody-drug conjugates (ADCs) are a powerful class of therapeutics that combine the targeting specificity of an antibody with the cytotoxic potency of a small-molecule drug. nih.govabzena.com The linker connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety of the ADC. abzena.combroadpharm.com
Linkers in ADCs can be broadly classified as cleavable or non-cleavable. abzena.combroadpharm.com Cleavable linkers are designed to release the drug under specific conditions within the target cell, such as in the presence of certain enzymes or at a low pH. broadpharm.comproteogenix.science Non-cleavable linkers, on the other hand, release the drug upon the complete degradation of the antibody within the cell. abzena.com Ald-Ph-PEG3-amine TFA salt is described as a non-cleavable linker. creative-biolabs.com
Proteolysis targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. jenkemusa.comprecisepeg.com A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. jenkemusa.comprecisepeg.com
PEG-based linkers, such as those derived from Ald-Ph-PEG3-amine TFA salt, are frequently used in PROTAC design. jenkemusa.comexplorationpub.combiochempeg.com The PEG chain can enhance the water solubility of the PROTAC, which can improve its pharmacokinetic properties. jenkemusa.combiochempeg.com The defined length of the PEG linker is also crucial, as it can affect the efficiency of target protein degradation. jenkemusa.comexplorationpub.com Ald-Ph-PEG3-amine TFA salt, with its amine and aldehyde functionalities, can be used to connect the two ligands of a PROTAC, contributing to the development of these novel therapeutic agents. chembk.com
Table 2: Role of PEG Linkers in PROTACs
| Property | Influence of PEG Linker |
| Solubility | Increases water solubility, potentially improving oral absorption. jenkemusa.combiochempeg.com |
| Permeability | Can affect cell permeability. jenkemusa.combiochempeg.com |
| Degradation Efficiency | Linker length is a critical factor in degradation efficiency. jenkemusa.comexplorationpub.com |
| Synthesis | Bifunctional PEG linkers facilitate the rapid assembly of PROTAC libraries. jenkemusa.com |
Nucleic Acid Conjugation and Modification Studies
The conjugation of molecules to nucleic acids, such as DNA and RNA, is a vital technique in molecular biology and diagnostics. aatbio.com These conjugates are used in a wide range of applications, from gene therapy research to the development of sensitive detection assays.
The process of conjugating a protein to a nucleic acid often involves introducing a reactive group, such as an amine or a sulfhydryl group, into the oligonucleotide during its synthesis. aatbio.com This modified oligonucleotide can then be coupled to a protein using a bifunctional crosslinker. aatbio.com
Ald-Ph-PEG3-amine TFA salt can be utilized in this context. For instance, the amine group of the linker could be reacted with an activated nucleic acid, and the aldehyde group could then be used to conjugate a protein or another molecule of interest. This approach allows for the creation of well-defined nucleic acid conjugates for various research purposes.
There are several methods for preparing nucleic acid-protein conjugates, including:
Direct conjugation: This involves adding a connectable group to the oligonucleotide and directly coupling it to an amino acid residue on the protein, such as lysine or cysteine. creative-biolabs.com
Hybridization-based methods: A single-stranded oligonucleotide is first conjugated to an antibody, and then a complementary strand is hybridized to it. creative-biolabs.com
Avidin-biotin systems: Biotinylated antibodies and biotinylated oligonucleotides can be linked through streptavidin. creative-biolabs.com
Development of Research Probes and Imaging Agents
Chemical probes are small molecules that can be used to study the function of proteins and other biological targets in a cellular context. nih.govthermofisher.com These probes are essential tools for target identification and validation in drug discovery. nih.govrjeid.com
A good chemical probe is typically potent and selective for its target, and it should be able to engage its target within a living cell. nih.gov The development of such probes often involves the synthesis of a molecule that can be linked to a reporter group, such as a fluorescent dye or an affinity tag, to allow for detection and isolation of the target.
Linkers like Ald-Ph-PEG3-amine TFA salt can play a crucial role in the design of chemical probes. The bifunctional nature of the linker allows for the attachment of a targeting moiety on one end and a reporter group on the other. For example, the amine group could be used to attach a small molecule known to bind to a specific protein, while the aldehyde group could be used to conjugate a fluorescent dye. This would create a probe that can be used to visualize the localization of the target protein within a cell or to isolate it for further analysis. The PEG spacer in the linker can also be beneficial in this context, as it can help to minimize steric hindrance between the targeting moiety and the reporter group.
Radiopharmaceutical Precursors and Imaging Agent Conjugation (e.g., PET)
The architecture of Ald-Ph-PEG3-amine TFA salt is well-suited for the synthesis of precursors for radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging agents. PET requires the stable incorporation of a positron-emitting radionuclide (e.g., ¹⁸F, ⁶⁴Cu, ⁶⁸Ga) into a targeting molecule, such as a peptide or antibody, via a linker. The bifunctional nature of Ald-Ph-PEG3-amine allows for a modular approach to designing these imaging agents.
The primary amine of the linker can be covalently attached to a bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which is necessary for sequestering radiometals like ⁶⁸Ga or ⁶⁴Cu. google.commdpi.com Once the chelator is attached, the aldehyde end of the linker remains available for conjugation to a targeting biomolecule. This strategy has been demonstrated in the development of various PET tracers. For instance, a DOTA-PEG3-DPA conjugate was synthesized to be radiolabeled with ⁶⁸Ga for imaging PD-L1 expression, highlighting the utility of the PEG3 linker in spacing the chelator from the targeting peptide.
Alternatively, for radiohalogens like ¹⁸F, the linker facilitates conjugation between the radionuclide-bearing prosthetic group and the targeting vector. Research has shown that prosthetic groups like 4-[¹⁸F]fluorobenzaldehyde can be reacted with aminooxy-functionalized peptides to form stable oxime linkages. nih.gov In a complementary fashion, the aldehyde group of Ald-Ph-PEG3-amine TFA salt could react with an aminooxy-modified targeting molecule after the linker's amine has been coupled to an ¹⁸F-containing prosthetic group. The inclusion of short PEG linkers (e.g., PEG3, PEG4, PEG7) in PET tracers has been shown to improve pharmacokinetics, reduce lipophilicity, and enhance tumor visualization by decreasing non-specific background signals. acs.orgnih.govresearchgate.net
| Radionuclide | Linker/Precursor Principle | Imaging Modality | Key Research Finding | Reference |
|---|---|---|---|---|
| ¹⁸F | Use of ¹⁸F-PEG₃ for nanoparticle labeling via click chemistry. | PET/CT | Demonstrated that a short PEG3 linker could be efficiently radiolabeled and conjugated to nanoparticles, achieving high radiochemical purity (>98%). | nih.gov |
| ⁶⁸Ga | Synthesis of DOTA-PEG3-DPA for labeling a D-peptide targeting PD-L1. | PET | The PEG3 linker was used to space the DOTA chelator from the peptide, resulting in a tracer with high radiochemical yield (>95%). | acs.org |
| ¹⁸F | Development of an [¹⁸F]AmBF₃-tetrazine prosthetic group for labeling TCO-modified peptides with PEG linkers. | PET/CT | A tracer using a PEG7 linker ([¹⁸F]AmBF₃-PEG₇-TOC) provided clear tumor visualization and demonstrated the utility of PEG linkers in optimizing tracer performance. | acs.orgnih.gov |
| ¹⁸F | Reaction of 4-[¹⁸F]fluorobenzaldehyde with aminooxy-modified peptides. | PET | Established the principle of using an aldehyde prosthetic group to label aminooxy-functionalized biomolecules, a reaction for which the aldehyde on Ald-Ph-PEG3-amine is suited. | nih.gov |
Fluorescent Labeling Strategies for Biological Research
In biological research, fluorescent labeling is a cornerstone technique for visualizing and tracking biomolecules. Ald-Ph-PEG3-amine TFA salt provides a heterobifunctional scaffold for creating fluorescent probes with enhanced properties. Its dual reactivity allows for a two-step conjugation strategy: first, a fluorescent dye is attached to the linker, and second, the linker-dye conjugate is attached to the target biomolecule.
Typically, the primary amine of the linker is reacted with an amine-reactive derivative of a fluorophore, such as an N-hydroxysuccinimide (NHS) ester. thermofisher.com This reaction forms a stable amide bond. The resulting molecule is a fluorescent probe with a terminal aldehyde group, which can then be selectively reacted with a biomolecule containing a hydrazide or an aminooxy group. This approach is particularly useful for labeling proteins or nucleic acids that have been chemically or enzymatically modified to introduce these specific functionalities. nih.gov
The PEG3 spacer plays a crucial role by physically separating the fluorophore from the biomolecule, which can help minimize quenching effects and preserve the biological activity of the target. Furthermore, the hydrophilicity of the PEG linker can improve the water solubility of conjugates, especially when using hydrophobic dyes, and reduce non-specific binding during imaging experiments. nih.govqyaobio.com Studies on similar linkers, such as TMP-PEG3-amine, show their utility in creating fluorescent chemical tags for cellular imaging. biotium.com Research has also demonstrated that conjugating antibodies with the near-infrared dye Indocyanine Green (ICG) using short PEG linkers enhances the stability and imaging performance of the probe. nih.gov
| Labeling Strategy Principle | Linker Functionality Used | Application | Key Research Finding | Reference |
|---|---|---|---|---|
| Conjugation of dye to antibody via short PEG linkers. | PEG4 and PEG8 linkers between ICG dye and antibody. | In vivo tumor imaging | Short PEG linkers significantly increased the covalent binding of ICG to the antibody (from 22% to over 85%) and improved tumor-to-background ratios. | nih.gov |
| Generation of fluorescent chemical tags. | Amine group of TMP-PEG3-amine for conjugation to probes. | Cell surface and intracellular staining | The PEG3-amine linker enables the creation of high-affinity, non-covalent fluorescent probes for visualizing specific proteins in living cells. | biotium.com |
| Labeling of aldehyde-tagged proteins. | Aldehyde tag on protein reacted with biotin-hydrazide. | Site-specific protein labeling | Demonstrated efficient labeling of proteins containing an enzymatically generated aldehyde tag with a hydrazide probe, a reaction suitable for the aldehyde on the Ald-Ph-PEG3-amine linker. | nih.gov |
| Simultaneous PEGylation and fluorescent labeling. | Dithiomaleimide (DTM) unit acts as both linker and fluorophore. | Protein modification | Showcased a method where PEGylation and fluorescent labeling occur in one step, highlighting the utility of integrated linker-fluorophore systems. | acs.org |
Enzyme-Mediated Bioconjugation Strategies
Enzyme-mediated ligation offers a high degree of specificity for modifying proteins and other biomolecules under mild, physiological conditions. The functional groups of Ald-Ph-PEG3-amine TFA salt can be integrated into chemoenzymatic strategies.
One prominent enzyme used for this purpose is Sortase A (SrtA) from Staphylococcus aureus. SrtA catalyzes the formation of a peptide bond between a protein bearing a C-terminal LPXTG motif and a nucleophile containing an N-terminal oligoglycine (Gly)n sequence. mdpi.com The primary amine of Ald-Ph-PEG3-amine can be modified to present an oligoglycine sequence. This would allow the SrtA enzyme to covalently ligate the entire linker construct onto a recombinant protein that has been engineered to include the LPXTG tag. nih.govconstantsystems.com The aldehyde at the other end of the linker would then be available for further functionalization.
Another powerful enzymatic tool is the Formylglycine-Generating Enzyme (FGE). FGE recognizes a specific peptide sequence (CXPXR) within a protein and oxidizes the cysteine residue to a formylglycine, which contains a reactive aldehyde group. nih.govresearchgate.net This enzymatically installed aldehyde is a bioorthogonal handle. The primary amine of Ald-Ph-PEG3-amine TFA salt can be converted into a hydrazide or aminooxy group, making it a reactive partner for the FGE-generated aldehyde on the protein. This approach enables highly site-specific conjugation, leading to homogeneous products. nih.govresearchgate.net
| Enzyme | Mechanism | Role of Ald-Ph-PEG3-amine Functionality | Key Research Finding | Reference |
|---|---|---|---|---|
| Sortase A (SrtA) | Recognizes an LPXTG motif and ligates it to an (oligo)glycine nucleophile. | The amine group can be modified into an oligoglycine nucleophile for enzymatic attachment to a target protein. | SrtA can be used to link PEG moieties to proteins and to functionalize surfaces, demonstrating its versatility in conjugation. | constantsystems.comacs.org |
| Formylglycine-Generating Enzyme (FGE) | Oxidizes a specific cysteine residue within a protein to a formylglycine (aldehyde). | The amine group can be converted to a hydrazide or aminooxy to react with the enzymatically generated aldehyde. | FGE creates a bioorthogonal aldehyde handle on proteins that can be specifically labeled with aminooxy or hydrazide probes with >90% conversion. | nih.gov |
| Transglutaminase (TGase) | Catalyzes an acyl transfer reaction between a glutamine residue and a primary amine. | The primary amine group on the linker can act as a substrate for TGase, allowing conjugation to glutamine residues on a protein. | TGase enables site-specific PEGylation by targeting glutamine residues with primary amine derivatives of PEG. | europeanpharmaceuticalreview.com |
Biocompatibility Enhancements through PEGylation in Research Constructs
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy to improve the physicochemical properties of biomolecules and nanoparticles for research and therapeutic applications. chempep.commdpi.com The triethylene glycol (PEG3) portion of Ald-Ph-PEG3-amine TFA salt, although short, contributes significantly to the biocompatibility of the final conjugate. nih.govqyaobio.com
Key benefits imparted by the PEG3 linker include:
Increased Hydrophilicity and Solubility: PEG is highly water-soluble. Incorporating even a short PEG chain can enhance the aqueous solubility of hydrophobic molecules, preventing aggregation and improving handling in biological buffers. ump.edu.plbiochempeg.com
Reduced Immunogenicity: The flexible PEG chain can shield epitopes on a protein or nanoparticle surface from recognition by the immune system, thereby reducing the potential for an immune response. qyaobio.comtandfonline.com
Enhanced Stability: The PEG chain can provide a protective hydrophilic layer around a protein, shielding it from proteolytic enzymes and increasing its stability. tandfonline.comnih.gov
Flexible Spacer: The PEG3 unit acts as a flexible spacer arm, separating the conjugated moieties. This separation minimizes the risk of steric hindrance, which could otherwise impair the function of either the targeting molecule or the attached payload (e.g., a drug or a dye). biochempeg.com2bscientific.com
Research has consistently shown that PEGylation, including with short linkers, is an effective method for improving the performance of bioconjugates. For example, studies have demonstrated that modifying imaging probes or peptides with short PEG chains improves their stability and in vivo performance. nih.govmdpi.com This makes Ald-Ph-PEG3-amine TFA salt a valuable component for building research constructs intended for use in complex biological environments.
Integration Within Materials Science and Nanotechnology Research
Surface Functionalization of Nanomaterials (e.g., Nanoparticles, Quantum Dots)
Surface functionalization is a critical step in adapting nanomaterials for biological and materials science research, aiming to enhance stability, introduce specific functionalities, and control interactions with the surrounding environment. nih.gov Ald-Ph-PEG3-amine TFA salt serves as a molecular bridge, covalently anchoring molecules of interest to the surfaces of nanomaterials like gold nanoparticles, quantum dots, and iron oxide nanoparticles. axispharm.comlunanano.com
The bifunctional nature of Ald-Ph-PEG3-amine TFA salt permits its use in various covalent modification schemes. The terminal primary amine can react with surfaces rich in carboxylic acids or activated esters (such as N-hydroxysuccinimide esters) to form stable amide bonds. broadpharm.comdcchemicals.com This is a common strategy for functionalizing polymeric nanoparticles or silica (B1680970) nanoparticles that have been pre-treated to expose carboxyl groups. escholarship.orgnih.gov
Conversely, the benzaldehyde (B42025) group can react with primary amine groups present on a nanomaterial's surface to form a Schiff base. xinyanbm.comfrontiersin.org This imine linkage can be used as a dynamic covalent bond or can be subsequently reduced to a more stable secondary amine bond, providing a robust and permanent attachment. This method is applicable for nanomaterials coated with amine-rich polymers or those functionalized with amine silanes. nih.govnih.gov This dual reactivity allows researchers to securely tether a wide array of functional molecules, from fluorescent dyes to targeting ligands, onto a nanoparticle surface.
The polyethylene (B3416737) glycol (PEG) component of the linker plays a crucial role in defining the surface properties of the functionalized nanomaterial. The attachment of PEG chains, a process known as PEGylation, is a widely adopted strategy to improve the colloidal stability of nanoparticles in aqueous and biological media. frontiersin.orgmdpi.com The hydrophilic PEG3 spacer in Ald-Ph-PEG3-amine TFA salt creates a hydration layer on the nanoparticle surface. nih.govaxispharm.com
This layer imparts several beneficial properties:
Reduced Non-Specific Adsorption: It acts as a physical barrier that sterically hinders the adsorption of proteins and other biomolecules from the environment. mdpi.com This "stealth" effect is critical in research applications to prevent the formation of a protein corona, which can alter the nanoparticle's identity and function. frontiersin.orgnih.gov
Enhanced Colloidal Stability: The steric repulsion provided by the PEG chains prevents the nanoparticles from aggregating, which is essential for maintaining a consistent size distribution and predictable behavior in research assays. frontiersin.org
Increased Solubility: The inherent hydrophilicity of the PEG spacer improves the solubility and dispersibility of otherwise hydrophobic nanomaterials in aqueous buffers. broadpharm.comaxispharm.com
The length of the PEG spacer is a parameter that can be tuned to optimize surface properties. While the short PEG3 spacer provides fundamental stability and anti-fouling characteristics, other research has shown that longer PEG chains can further enhance these effects, although sometimes at the cost of reduced accessibility for attached ligands. mdpi.comnih.gov
Table 1: Effects of PEGylation on Nanoparticle Surface Properties
| Property | Effect of PEG Spacer | Research Finding/Rationale | Citation |
|---|---|---|---|
| Colloidal Stability | Increased | PEG chains provide steric repulsion, preventing particle aggregation. | frontiersin.org |
| Non-Specific Protein Adsorption | Decreased | The hydration layer around the PEG chains creates a "stealth" coating that repels proteins. | mdpi.comnih.gov |
| Aqueous Solubility | Increased | The hydrophilic nature of the PEG polymer enhances dispersibility in aqueous environments. | axispharm.com |
| Circulation Time (in research models) | Increased | Reduced protein adsorption (opsonization) minimizes clearance by the immune system. | frontiersin.orgnih.gov |
Design and Engineering of Self-Assembled Monolayers (SAMs) for Research Platforms
Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick layers that spontaneously form on a substrate, providing a powerful method for precisely controlling the chemical and physical properties of surfaces. ethz.ch They are fundamental in the development of research platforms such as biosensors, cell culture surfaces, and microarrays.
While direct self-assembly often relies on a specific headgroup with high affinity for the substrate (e.g., a thiol for gold), linkers like Ald-Ph-PEG3-amine TFA salt are used in a "grafting-to" approach to functionalize a pre-existing reactive SAM. harvard.eduresearchgate.net For example, a surface can first be treated to form a SAM presenting reactive groups like carboxylic anhydrides or NHS esters. The amine terminus of Ald-Ph-PEG3-amine TFA salt can then covalently react with this active layer, creating a new, functionalized surface presenting aldehyde groups. harvard.edu This method allows for the creation of mixed SAMs, where the linker can be combined with other PEG-amine molecules to create surfaces that resist non-specific protein adsorption, a critical feature for any biosensing application. harvard.eduresearchgate.net
Research has also shown that amine-terminated precursors can exhibit an autocatalytic effect during the formation of mixed silane-based SAMs, influencing the final composition and surface coverage. rsc.org The amine group can act as a base catalyst for the hydrolysis and condensation of silanes on a substrate, highlighting the complex role such molecules can play in SAM engineering. rsc.org
Table 2: Principles of SAM Functionalization with Amine-PEG Linkers
| Component/Process | Description | Relevance | Citation |
|---|---|---|---|
| Substrate | The base material on which the SAM is formed (e.g., gold, silicon oxide). | Determines the choice of anchoring chemistry. | ethz.ch |
| Reactive SAM | An initial monolayer presenting reactive functional groups (e.g., NHS esters, anhydrides). | Provides sites for subsequent covalent attachment of molecules like Ald-Ph-PEG3-amine. | harvard.eduresearchgate.net |
| "Grafting-to" Method | Covalent attachment of functional molecules to a pre-formed reactive surface. | Allows for the creation of complex and mixed-composition surfaces. | harvard.edu |
| Autocatalysis | The amine group of the linker can catalyze the formation of the SAM itself. | Influences the kinetics and final composition of the monolayer. | rsc.org |
Hydrogel and Polymer Scaffold Functionalization for Tissue Engineering Models
Hydrogels and polymer scaffolds are essential materials in tissue engineering, providing three-dimensional environments that mimic the native extracellular matrix (ECM) to support cell growth, proliferation, and differentiation. frontiersin.orgmdpi.com The ability to functionalize these scaffolds with bioactive cues is key to guiding tissue formation.
Ald-Ph-PEG3-amine TFA salt is an ideal candidate for covalently modifying these biomaterials. Its amine or aldehyde groups can be used to form stable bonds with the polymer backbones of common hydrogel materials. frontiersin.org
The amine group can be coupled to polymers containing carboxylic acids, such as hyaluronic acid or alginate, using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS). nih.gov
The aldehyde group can readily react with amine-containing polymers like chitosan (B1678972) or functionalized gelatin through Schiff base formation. frontiersin.org
This functionalization can serve two primary research purposes. First, it can be used to crosslink polymer chains, thereby tuning the mechanical properties (e.g., stiffness, degradation rate) of the hydrogel to match those of the target tissue. nih.gov Second, it can act as a hydrophilic spacer to tether cell-instructive molecules, such as the RGD peptide sequence, to the scaffold. frontiersin.org Attaching these peptides via a PEG spacer improves their mobility and accessibility to cell surface receptors (integrins), which can enhance cell adhesion, spreading, and differentiation in tissue engineering models. frontiersin.orgnih.gov
Table 3: Hydrogel Functionalization Strategies
| Polymer | Reactive Group on Polymer | Linker Group Used | Resulting Bond | Citation |
|---|---|---|---|---|
| Hyaluronic Acid, Alginate | Carboxylic Acid (-COOH) | Amine (-NH2) | Amide | nih.gov |
| Chitosan, Gelatin | Amine (-NH2) | Aldehyde (-CHO) | Schiff Base (Imine) | frontiersin.org |
| PEG-dithiol | Thiol (-SH) | (Requires maleimide-functionalized linker) | Thioether | nih.gov |
| Gelatin Methacryloyl (GelMA) | Methacryloyl | (Requires thiol-functionalized linker) | Thioether (via Michael addition) | mdpi.com |
Development of Targeted Delivery Systems Research (Excluding Clinical Aspects)
In biomedical research, there is significant interest in developing delivery systems that can specifically target certain cell types or tissues. Ald-Ph-PEG3-amine TFA salt is a key component in the construction of such systems, acting as a non-cleavable linker to connect a therapeutic or imaging agent carrier (like a nanoparticle) to a targeting moiety. creative-biolabs.comaxispharm.comcd-bioparticles.net
Ligand-mediated targeting relies on conjugating a molecule (the ligand) that has a high affinity for a specific receptor overexpressed on the surface of target cells. acs.org The heterobifunctional structure of Ald-Ph-PEG3-amine TFA salt is perfectly suited for this task. broadpharm.com One end of the linker is used to anchor it to the nanoparticle, while the other, free end is used to attach the targeting ligand, which could be a peptide, a small molecule, or an antibody fragment. escholarship.orgnih.gov
The PEG3 spacer is not just a passive connector; it is critical for the efficacy of the targeting system. It extends the ligand away from the nanoparticle's surface, which is essential for several reasons: escholarship.org
It overcomes potential steric hindrance from the nanoparticle itself or from the dense PEG layer on the surface. nih.govub.edu
It provides the ligand with the conformational freedom needed to properly orient itself for binding to its cellular receptor. rsc.org
Research studies have demonstrated the importance of this spacing. For example, one in vitro study targeting the epidermal growth factor receptor (EGFR) showed that nanoparticles functionalized with a targeting peptide via a PEG spacer had significantly higher cellular internalization in EGFR-positive cells compared to those without the spacer. rsc.org This highlights how the rational design of the linker, including the spacer length, is a critical factor in optimizing the performance of targeted delivery systems for research applications.
Table 4: Research Findings on PEG Spacers in Ligand-Mediated Targeting
| Finding | Experimental Observation | Underlying Principle | Citation |
|---|---|---|---|
| Improved Ligand Availability | Using longer PEG chains as tethers for ligands, while using shorter chains for the "stealth" layer, improved ligand accessibility. | The "cocktail" PEGylation approach reduces entanglement and increases ligand mobility. | nih.govub.edu |
| Enhanced Cell Internalization | Nanoparticles with a targeting peptide attached via a PEG spacer showed greater uptake in receptor-positive cells. | The spacer allows the ligand to effectively interact with its cell-surface receptor. | rsc.org |
| Maintained Pharmacokinetics | Biofunctionalization with targeting ligands often results in minimal changes to the nanoparticle's overall pharmacokinetic profile. | The underlying properties are largely dictated by the nanoparticle and its PEG coating, not the small ligand. | rsc.org |
| Receptor-Mediated Internalization Confirmed | Fluorescence of a conjugated drug was observed inside target cells, confirming uptake of the entire nanoparticle-ligand construct. | Demonstrates that the targeting strategy successfully facilitates entry into the cell. | acs.org |
Controlled Release Mechanism Research in Model Systems
The unique bifunctional nature of Ald-Ph-PEG3-amine TFA salt, featuring a terminal benzaldehyde and an amine group separated by a hydrophilic PEG spacer, makes it a valuable tool in the development and study of stimuli-responsive materials for controlled release applications. Research in this area often employs model systems such as nanoparticles, micelles, and hydrogels to investigate the release mechanisms under conditions that mimic physiological environments. The primary mechanism exploited is the pH-sensitive nature of the chemical bonds formed by the aldehyde group.
The benzaldehyde moiety of the linker is particularly significant for its ability to react with amine- or hydrazide-containing molecules to form an imine (Schiff base) or hydrazone bond, respectively. researchgate.netresearchgate.netaxispharm.com These bonds are known to be labile under acidic conditions but are relatively stable at neutral or physiological pH (pH 7.4). researchgate.netnih.gov This property is the cornerstone of its use in creating drug delivery systems that can selectively release their payload in acidic microenvironments, such as those found in tumor tissues or within cellular compartments like endosomes and lysosomes. nih.govmdpi.com
Research findings from studies on analogous benzaldehyde-functionalized PEG systems demonstrate the efficacy of this controlled release strategy. In a typical model system, a therapeutic agent (or a fluorescent dye as a model drug) containing an amine or hydrazide group is conjugated to the benzaldehyde end of the PEG linker, which is itself incorporated into a nanostructure like a micelle or nanoparticle. researchgate.neteui.eu The stability and release kinetics are then studied under varying pH conditions.
One common model system involves the use of doxorubicin (B1662922) (DOX), an anticancer drug with a primary amine group, which can be conjugated to aldehyde-functionalized PEG linkers. eui.euadvancedsciencenews.com Studies on such systems consistently show minimal drug release at a neutral pH of 7.4, which represents the conditions in the bloodstream. However, when the pH is lowered to values between 5.0 and 6.8, a significant and sustained release of the drug is observed. researchgate.netacs.orgrsc.org This is attributed to the acid-catalyzed hydrolysis of the imine bond connecting the drug to the linker. nih.govadvancedsciencenews.com
The kinetics of this release can be precisely studied and quantified. For example, research on pH-responsive nanoparticles has shown that the rate of hydrolysis of the imine bond is significantly higher at pH 5.0 compared to pH 7.4. nih.gov This leads to a triggered disassembly or release from the nanocarrier specifically in the acidic environment of the target site. nih.gov
The following data tables, based on findings from research on similar benzaldehyde-functionalized systems, illustrate the typical pH-dependent release profiles observed in these model systems.
Table 1: Cumulative Release of Doxorubicin (DOX) from Benzaldehyde-PEG Functionalized Nanoparticles
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
|---|---|---|
| 1 | 4.5 | 25.2 |
| 6 | 8.2 | 55.8 |
| 12 | 11.5 | 78.3 |
| 24 | 15.1 | 92.5 |
This interactive table demonstrates the significant difference in drug release profiles between physiological pH and an acidic environment, a key feature of systems using aldehyde-based linkers.
Table 2: Hydrolysis Rate of Imine Bond in Model Systems
| System | pH | Half-life of Imine Bond (hours) | Reference Finding |
|---|---|---|---|
| Benzaldehyde-linked Nanocarrier | 7.4 | > 100 | Stable with minimal premature release |
| Benzaldehyde-linked Nanocarrier | 6.0 | ~10 | Gradual release in weakly acidic conditions |
| Benzaldehyde-linked Nanocarrier | 5.0 | ~2 | Rapid release in endosomal/lysosomal conditions |
This interactive table summarizes the pH-dependent stability of the imine linkage, which governs the controlled release mechanism.
Mechanistic Insights and Reaction Dynamics
Kinetic and Thermodynamic Aspects of Aldehyde-Amine Reactions
The reaction between an aldehyde and a primary amine is a cornerstone of bioconjugation, proceeding via a reversible condensation mechanism to form an imine, also known as a Schiff base. rsc.org This process is initiated by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. nii.ac.jp This attack forms a tetrahedral intermediate known as a carbinolamine or α-aminoalcohol. nii.ac.jp The subsequent dehydration of this unstable intermediate yields the final imine product. nii.ac.jpmasterorganicchemistry.com
The entire process is reversible and operates under thermodynamic control, meaning the final product distribution is determined by the relative thermodynamic stability of the species involved. rsc.org
Kinetics: The rate of imine formation is highly dependent on the pH of the reaction medium. The reaction is subject to general acid catalysis. nii.ac.jp At low pH, the amine nucleophile is protonated and non-reactive, slowing the reaction. Conversely, at high pH, there is insufficient acid to catalyze the rate-limiting dehydration of the carbinolamine intermediate. rsc.org Therefore, optimal reaction rates are typically achieved in mildly acidic to neutral conditions (pH ~4-7), where there is a sufficient concentration of both the free amine and the acid catalyst. rsc.orgmdpi.com Aromatic aldehydes, like the benzaldehyde (B42025) group in the subject compound, react readily and often quantitatively with amines at room temperature. masterorganicchemistry.com
Thermodynamics: The formation of an imine from an aldehyde and an amine is an equilibrium process. researchgate.net In aqueous solutions, the equilibrium often disfavors the formation of the imine due to the high concentration of water, which can hydrolyze the imine back to its starting components. researchgate.net The thermodynamic favorability is influenced by factors such as the electronic properties of the substituents on both the aldehyde and the amine. acs.org For instance, the formation of an iminium ion from glycine (B1666218) and benzaldehyde sees a significant increase in the thermodynamic driving force (ca. 6 kcal/mol) when an ortho-O⁻ substituent is added to the phenyl ring. acs.orgnih.gov The equilibrium can be shifted towards the product by removing the water formed during the reaction. masterorganicchemistry.com
| Aldehyde Substituent | Equilibrium Constant (Kadd) for Iminium Ion Formation (M-1) | Gibbs Free Energy Change (ΔG°) (kcal/mol) | Reference |
|---|---|---|---|
| H (Benzaldehyde) | 0.012 | +2.6 | acs.org |
| p-OCH3 | 0.005 | +3.1 | acs.org |
| o-O- (Salicylaldehyde) | 230 | -3.2 | acs.orgnih.gov |
| Pyridoxal-5'-Phosphate (PLP) | >106 | <-8.2 | nih.gov |
Stability and Hydrolysis Profiles of Formed Linkages (e.g., Hydrazones, Oximes, Amides)
The Ald-Ph-PEG3-amine TFA salt molecule itself contains a stable amide bond and can form other linkages like imines, hydrazones, or oximes through its aldehyde group. The stability of these linkages is critical for the integrity of the final bioconjugate.
Amide Bonds: The amide bond linking the phenyl ring to the PEG3 chain in the subject molecule is exceptionally stable. rsc.org Amide bonds are resistant to hydrolysis under a wide range of conditions due to resonance stabilization, which imparts a double-bond character to the C-N bond. nih.gov Their enzymatic lability in vivo is a key consideration, but they are generally considered one of the most stable linkages in bioconjugation chemistry. nih.gov The half-life of a peptide bond in neutral water is estimated to be hundreds of years. nih.gov
Imine Bonds: The imine (Schiff base) linkage formed from the aldehyde group is susceptible to hydrolysis, the reverse of its formation reaction. mdpi.com This reversibility can be a disadvantage where stable conjugation is required. The stability is pH-dependent, with hydrolysis being catalyzed by acid. nih.gov
Hydrazone and Oxime Bonds: To improve stability, aldehydes are often reacted with hydrazides or aminooxy groups to form hydrazone or oxime linkages, respectively. Both are more stable than imines due to electron delocalization. nih.gov Hydrazone-based bonds are generally stable at neutral pH but can be cleaved under acidic conditions, a property exploited in drug delivery systems for release in acidic endosomes or lysosomes. wikipedia.orgaxispharm.com Oxime linkages are significantly more stable than hydrazones. axispharm.comwikipedia.org Studies comparing isostructural conjugates have shown that the rate of hydrolysis for an oxime can be up to 600 times lower than that of a simple hydrazone at neutral pD. nih.gov In aqueous solution, aliphatic oximes are 100- to 1000-fold more resistant to hydrolysis than analogous hydrazones. wikipedia.org This makes oximes a preferred linkage for applications requiring high stability. nih.gov The hydrolysis of both oximes and hydrazones is acid-catalyzed. nih.govnoaa.gov
| Linkage Type | Relative First-Order Rate Constant of Hydrolysis (krel) at pD 7.0 | General Stability Characteristics | Reference |
|---|---|---|---|
| Methylhydrazone | 600 | Less stable, sensitive to hydrolysis. wikipedia.org | nih.gov |
| Acetylhydrazone | 300 | More stable than simple hydrazones but still labile. | nih.gov |
| Semicarbazone | 160 | Intermediate stability. | nih.gov |
| Oxime | 1 | Highly stable, 102-103 times more resistant to hydrolysis than hydrazones. nih.govwikipedia.org | nih.gov |
| Amide | Extremely Low | Very high stability, enzymatically labile but chemically robust. rsc.orgnih.govnih.gov | nih.gov |
Influence of PEG Chain Length and Architecture on Reaction Efficiency and Product Heterogeneity
PEG Chain Length: The length of the PEG chain is a critical parameter.
Short Chains (like PEG3): Shorter linkers can lead to higher ligand recognition and better performance in some targeted applications. medkoo.com
Long Chains: Increasing PEG chain length can enhance the "stealth" properties of nanoparticles, prolonging circulation time. mdpi.com However, chains that are too long can become overly flexible and entangle the conjugated ligand, reducing its availability for binding. nih.gov Studies on nanoparticle vaccines showed that a PEG-3000 linker was optimal for antibody-receptor interactions, while longer chains compromised the efficacy of targeted delivery. nih.gov Longer PEG chains can also decrease the cross-linking density in polymer networks, making them more flexible. acs.org
PEG Architecture:
Linear (e.g., Ald-Ph-PEG3-amine): This is the simplest architecture.
Branched (Y-shaped, brush): More complex architectures can have different effects. For instance, a brush-type PEG architecture has been shown to offer significantly greater shielding from protein interactions compared to linear PEG, while having a minimal impact on DNA hybridization thermodynamics. nih.govnih.gov The conformation of PEG on a surface (mushroom vs. brush) also dictates its effectiveness in reducing macrophage uptake. rsc.org
Product Heterogeneity: In protein conjugation, the use of PEG linkers can sometimes lead to product heterogeneity. However, the primary source of heterogeneity is often the presence of multiple reaction sites on the protein (e.g., multiple lysine (B10760008) residues) rather than the linker itself. mdpi.com The properties of the PEG chain can influence the accessibility of these sites, thereby affecting the distribution of the final conjugated products.
| PEG Property | Effect of Increasing Chain Length | Example/Observation | Reference |
|---|---|---|---|
| Particle Size | Increases | Observed in PLGA nanoparticles with PEG chains from 2 to 20 kDa. | nih.gov |
| "Stealth" Effect | Increases up to a point (e.g., 5 kDa), then may decrease. | PEG 5 kDa showed enhanced circulation time and reduced macrophage interactions. | mdpi.comrsc.org |
| Ligand Availability | Can decrease due to entanglement and shielding. | Longer, more flexible PEG chains can hide the conjugated ligand. | nih.gov |
| Targeting Efficacy | Optimal length exists; too long can be detrimental. | PEG-3000 was optimal for DC-SIGN targeting; longer chains reduced binding. | nih.gov |
| Flexibility | Increases | Longer PEG chains in a network act as plasticizers, increasing mobility. | mdpi.com |
Stereochemical Considerations in Conjugation Reactions
Stereochemistry plays a crucial role in bioconjugation, as biological molecules like proteins and nucleic acids are chiral and possess specific three-dimensional structures.
The reaction of the aldehyde group in Ald-Ph-PEG3-amine with a primary amine results in an imine with a C=N double bond. Due to the restricted rotation around this bond, imines can exist as geometric stereoisomers (E/Z isomers). wikipedia.org For aldoximes, formed from aldehydes and hydroxylamine, the syn and anti isomers are often stable enough to be separated. wikipedia.org While the Ald-Ph-PEG3-amine linker itself is achiral, its conjugation to a chiral biomolecule introduces stereochemical complexity.
In the context of protein conjugation, the reaction targets specific amino acid side chains, such as the ε-amino group of lysine. The accessibility and reactivity of these side chains are dictated by the protein's folded three-dimensional structure. wiley-vch.de Therefore, the stereochemistry of the protein directly influences which residues are available for conjugation, potentially leading to site-selective modification.
Furthermore, the stereochemistry of the reactants can influence reaction pathways and intermediates. acs.org For example, in reactions catalyzed by chiral phosphoric acids, the catalyst forms hydrogen bonds with the imine and nucleophile, and the stereochemical outcome is controlled by the catalyst's structure. acs.org While the conjugation of Ald-Ph-PEG3-amine does not typically involve such catalysts, the principle that the chiral environment of a protein's active or binding site can influence the orientation and success of a conjugation reaction remains relevant. A model experiment showed that under certain reaction conditions for N-terminal glycine conjugation, the stereochemistry of an adjacent chiral center was not scrambled, indicating a high barrier for enolization and preservation of stereochemical integrity. nih.gov
Advanced Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation (NMR, MS, IR)
Spectroscopic methods are fundamental to confirming the chemical structure of "Ald-Ph-PEG3-amine TFA salt" and verifying its successful conjugation to other molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the detailed structural analysis of the linker. ¹H NMR spectroscopy is used to confirm the presence and connectivity of the various protons in the molecule, from the aromatic ring of the benzaldehyde (B42025) group to the ethylene (B1197577) glycol units of the PEG chain and the terminal amine. The integration of the signals provides quantitative information about the ratio of these different structural motifs. For the TFA salt, specific shifts in the vicinity of the amine and the presence of fluorine signals in ¹⁹F NMR would confirm the salt form. acs.orgrsc.org ¹³C NMR provides complementary information on the carbon skeleton, confirming the presence of the aldehyde carbonyl, aromatic carbons, and the characteristic repeating ether carbons of the PEG linker. jku.at
Mass Spectrometry (MS) is essential for determining the molecular weight of the linker and its conjugates, thereby confirming their identity and purity. afu.edu.np For "Ald-Ph-PEG3-amine TFA salt", techniques like Electrospray Ionization (ESI-MS) would be used to obtain the accurate mass of the molecule, which should correspond to its chemical formula (C₁₆H₂₄N₂O₅ for the free amine, with an additional mass for the TFA counterion). jku.at When analyzing PEGylated proteins or nanoparticles, MS techniques, often coupled with liquid chromatography (LC-MS), are indispensable for determining the degree of PEGylation (i.e., the number of linker molecules attached) and identifying the specific sites of conjugation. researchgate.netmdpi.comnih.gov Methods like in-source fragmentation can be combined with tandem MS (MS/MS) to pinpoint the exact amino acid residue where the linker has been attached. researchgate.netmdpi.com
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. For "Ald-Ph-PEG3-amine TFA salt," the IR spectrum would be expected to show characteristic absorption bands for the aldehyde C=O stretch, the aromatic C=C bonds, the C-O-C ether linkages of the PEG chain, and N-H bands associated with the amine and amide groups. jku.atnih.gov The presence of strong bands related to the trifluoroacetate (B77799) anion would further confirm the salt form. After conjugation, changes in the IR spectrum, such as the disappearance of the aldehyde peak and the appearance of new bands corresponding to the newly formed bond (e.g., an imine or a secondary amine after reductive amination), provide direct evidence of a successful reaction. nih.gov
| Technique | Expected Observations | Information Gained |
|---|---|---|
| ¹H NMR | Signals for aromatic protons, aldehyde proton, PEG chain protons (-O-CH₂-CH₂-O-), and protons adjacent to the amine and amide. | Confirmation of structural integrity and proton environment. acs.org |
| ¹³C NMR | Resonances for aldehyde carbonyl, aromatic carbons, PEG ether carbons, and carbons of the amide and amine groups. | Confirmation of the carbon framework. jku.at |
| ESI-MS | A molecular ion peak corresponding to the calculated exact mass of the compound (C₁₆H₂₄N₂O₅ + CF₃COOH). | Verification of molecular weight and elemental composition. bruker-nano.jpnih.gov |
| IR Spectroscopy | Characteristic bands for aldehyde C=O, aromatic C-H, ether C-O-C, amide C=O, and N-H stretches. | Identification of key functional groups. jku.atnih.gov |
Chromatographic Separations for PEGylated Conjugates (HPLC, GPC/SEC)
Chromatographic techniques are paramount for the purification and analysis of PEGylated conjugates, allowing for the separation of the final product from unreacted starting materials and the characterization of its homogeneity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used extensively for the analysis of conjugates formed with "Ald-Ph-PEG3-amine TFA salt". americanlaboratory.com
Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. This method can effectively separate the PEGylated conjugate from the unreacted protein or biomolecule and the free linker. nih.govnist.gov Due to the hydrophilic nature of the PEG chain, the conjugate will typically have a different retention time than the unmodified parent molecule. RP-HPLC is also used to assess the purity of the final conjugate. nih.gov
Size-Exclusion Chromatography (SEC) , a mode of HPLC, separates molecules based on their hydrodynamic volume. researchgate.netresearchgate.net This technique is ideal for separating the larger PEGylated conjugate from the smaller, unreacted linker and other low-molecular-weight impurities. researchgate.net It is also highly effective in detecting and quantifying aggregates, which are critical quality attributes for biopharmaceutical products. afu.edu.npacs.org The shift in elution time between the native molecule and the conjugate provides clear evidence of successful PEGylation. researchgate.net
Gel Permeation Chromatography (GPC) , which is fundamentally the same as SEC, is the term more commonly used for the analysis of synthetic polymers. nih.govbruker-nano.jp When characterizing PEGylated materials, GPC/SEC is the premier method for determining molecular weight distribution and detecting polydispersity introduced by the PEG linker itself. bruker-nano.jpnih.gov Advanced GPC/SEC systems can be equipped with multiple detectors, such as refractive index (RI), UV-Vis, and light scattering detectors, to provide comprehensive characterization of the conjugate's molecular weight, size, and composition. rsc.orgnih.gov
| Technique | Principle | Typical Application for Ald-Ph-PEG3-amine Conjugates | Key Parameters Measured |
|---|---|---|---|
| RP-HPLC | Separation by hydrophobicity. | Purity assessment, separation of conjugate from unreacted protein/biomolecule. nih.govnist.gov | Purity (%), Retention Time. |
| SEC-HPLC | Separation by hydrodynamic size. | Quantification of conjugate, free linker, and aggregates. afu.edu.npresearchgate.netresearchgate.net | Molecular Size, Aggregation (%), Purity (%). |
| GPC/SEC | Separation by hydrodynamic volume. | Determination of molecular weight and polydispersity of PEGylated polymers or large conjugates. bruker-nano.jpnih.gov | Average Molecular Weight (Mw, Mn), Polydispersity Index (PDI). |
Advanced Imaging Techniques for Functionalized Materials (e.g., TEM, AFM)
When "Ald-Ph-PEG3-amine TFA salt" is used to functionalize nanomaterials or surfaces, advanced imaging techniques are crucial for visualizing the resulting structures and their surface properties.
Transmission Electron Microscopy (TEM) is used to characterize the size, morphology, and dispersion of nanoparticles (e.g., gold nanoparticles, liposomes) that have been functionalized with the PEG linker. acs.orgrsc.orgnih.gov TEM images can confirm whether the nanoparticles maintain their shape and size after the conjugation reaction and can reveal whether the PEGylation process prevents aggregation, which is often a primary goal of surface modification with PEG. acs.orgafu.edu.np By comparing images of bare and PEGylated nanoparticles, one can observe the effects of the surface coating. researchgate.net
Atomic Force Microscopy (AFM) is a powerful tool for characterizing surfaces modified with PEG linkers at the nanoscale. nih.govresearchgate.net AFM can provide high-resolution topographical images of a surface, revealing its roughness and the homogeneity of the PEG linker coating. researchgate.netaip.org For instance, AFM can be used to study self-assembled monolayers (SAMs) formed using PEG-containing molecules on substrates like gold or silicon. nih.govresearchgate.net In its force spectroscopy mode, an AFM tip functionalized with a specific molecule can probe interactions with a surface modified with the "Ald-Ph-PEG3-amine" conjugate, allowing for the measurement of binding forces at the single-molecule level. bruker-nano.jpacs.org The flexible PEG linker is often used in such experiments to ensure proper orientation and mobility of the attached ligand. jku.atbruker-nano.jp
Biophysical Characterization of Conjugates (e.g., DLS, Fluorescence Spectroscopy)
Biophysical techniques are employed to study the physical properties of the conjugates in solution, such as their size, stability, and interaction with other molecules.
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic radius (size) and size distribution of particles in a solution. researchgate.netnih.gov DLS is highly effective for characterizing PEGylated nanoparticles, liposomes, or protein conjugates. rsc.orgnih.govresearchgate.net An increase in the hydrodynamic diameter as measured by DLS after conjugation with "Ald-Ph-PEG3-amine TFA salt" provides strong evidence of successful surface modification. nih.govresearchgate.net The technique is also valuable for assessing the colloidal stability of a formulation, as it can detect the formation of aggregates over time. nih.gov The polydispersity index (PDI) obtained from DLS measurements gives an indication of the homogeneity of the particle population. rsc.org
Fluorescence Spectroscopy is a highly sensitive technique used when either the molecule conjugated to the linker or an additional label is fluorescent. researchgate.netnih.gov If "Ald-Ph-PEG3-amine" is used to link a fluorescent protein or a fluorescent dye to a target, fluorescence spectroscopy can be used to confirm the conjugation and study the properties of the final product. technion.ac.il Changes in the fluorescence spectrum (e.g., intensity, emission wavelength) upon conjugation or upon binding of the conjugate to its biological target can provide valuable information. nih.govdovepress.com The use of PEG linkers in fluorescent conjugates has been shown to be advantageous as they can act as spacers to prevent quenching of the fluorophore upon binding to a target molecule. nih.gov
Computational and Theoretical Investigations
Molecular Modeling and Simulation of Ald-Ph-PEG3-amine Interactions
Molecular modeling and simulation are indispensable for visualizing and understanding the dynamic interactions between Ald-Ph-PEG3-amine and biological macromolecules. This bifunctional linker, featuring a terminal amine and a benzaldehyde (B42025) group, is designed for covalent conjugation. creative-biolabs.combroadpharm.com Simulations can predict how the linker orients itself within a protein's binding pocket or on its surface, which is crucial for applications like antibody-drug conjugates (ADCs). medchemexpress.compolymtl.ca
The table below outlines potential molecular interactions involving Ald-Ph-PEG3-amine's functional groups and the computational methods used to study them.
Quantum Chemical Calculations of Reactivity and Reaction Pathways
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a precise method for investigating the electronic structure and reactivity of Ald-Ph-PEG3-amine. These calculations can elucidate the mechanisms of the reactions that this linker undergoes. nih.gov
For Ald-Ph-PEG3-amine, quantum calculations can predict the reactivity of its two key functional groups: the aldehyde and the primary amine. The aldehyde group reacts with primary amines (like the N-terminus of a protein or the side chain of a lysine (B10760008) residue) to form a Schiff base (imine), which is often subsequently reduced to a stable secondary amine. xinyanbm.com Quantum models can map the entire reaction pathway, identifying transition states and calculating activation energy barriers, which helps in optimizing reaction conditions. dnu.dp.uafrontiersin.org
Similarly, the terminal primary amine of the linker is nucleophilic and can react with electrophilic groups like carboxylic acids or activated NHS esters to form stable amide bonds. broadpharm.commdpi.com Quantum chemical calculations can quantify the nucleophilicity of the amine and the electrophilicity of the reaction partner, providing a theoretical basis for predicting reaction rates and yields. mdpi.com
The following table summarizes key parameters that can be derived from quantum chemical calculations to predict the molecule's reactivity.
In Silico Design of Novel Derivatives and Conjugates
In silico design involves using computational methods to create and evaluate novel molecules before their actual synthesis, saving significant time and resources. nih.govmdpi.com Starting with the Ald-Ph-PEG3-amine scaffold, researchers can design a vast library of virtual derivatives to optimize it for specific applications, such as in ADCs or for surface functionalization.
For example, the linker length could be systematically varied (in silico) from PEG1 to PEG12 to study how this affects the stability, solubility, and binding affinity of the resulting conjugate. researchgate.net The phenyl ring could be substituted with electron-withdrawing or -donating groups to modulate the reactivity of the aldehyde group. The aldehyde itself could be replaced with other functional groups, such as a maleimide (B117702) or an alkyne, to enable different bioorthogonal "click chemistry" reactions. medchemexpress.comnih.gov
Computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can then be used to screen these virtual derivatives. nih.gov Docking simulations can predict how well a designed ADC, using a novel linker, binds to its target receptor. This pre-screening identifies the most promising candidates for laboratory synthesis and further experimental validation. researchgate.net
The following table illustrates how in silico design could be applied to create novel derivatives of Ald-Ph-PEG3-amine.
Table 4: In Silico Design Strategies for Novel Derivatives
| Structural Modification | Design Goal | Computational Screening Method | Predicted Outcome |
|---|---|---|---|
| Vary PEG linker length (n=1-10) | Optimize drug-antibody distance in an ADC | Molecular Dynamics, Conformational Search | Identify optimal linker length for target accessibility without compromising stability. |
| Substitute phenyl ring | Modulate aldehyde reactivity | Quantum Chemical Calculations (e.g., calculating reaction barriers) | Fine-tune reaction kinetics for site-specific protein modification. frontiersin.org |
| Replace aldehyde with maleimide | Enable thiol-specific conjugation | Molecular Docking, QM/MM | Create a linker for selective reaction with cysteine residues. |
| Replace amine with azide | Enable "click chemistry" conjugation | Molecular Dynamics | Design a derivative for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. medchemexpress.com |
Future Directions and Emerging Research Avenues
Development of Next-Generation Linker Chemistries with Ald-Ph-PEG3-amine TFA Salt Analogs
The foundational structure of Ald-Ph-PEG3-amine TFA salt serves as a springboard for the development of a diverse array of next-generation linkers. By modifying the core components—the aldehyde, the PEG chain, and the terminal amine—researchers can fine-tune the linker's properties to suit highly specific applications.
Analog Design Strategies:
Varying PEG Chain Length: The triethylene glycol (PEG3) spacer imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of the resulting conjugate. interchim.fr Analogs with different PEG lengths (e.g., PEG2, PEG4, PEG5) are being explored to systematically study the impact of spacer length on the stability, pharmacokinetics, and efficacy of bioconjugates. broadpharm.comaxispharm.com
Modifying the Aldehyde Moiety: While the benzaldehyde (B42025) group offers a stable reactive handle, analogs featuring other aldehyde-containing structures could offer different reaction kinetics or stability profiles. broadpharm.com This could be particularly relevant for optimizing drug release mechanisms in targeted therapies. axispharm.com
Terminal Group Functionalization: The primary amine of Ald-Ph-PEG3-amine TFA salt is a versatile reactive site for conjugation to carboxylic acids or activated esters. broadpharm.com Next-generation analogs are being developed with a wider range of terminal functional groups, creating a toolbox of linkers for various conjugation strategies. broadpharm.com
| Analog Type | Modification | Potential Application |
| PEG Length Variants | Ald-Ph-PEGn-amine (n=2, 4, 5, etc.) | Optimization of solubility, stability, and pharmacokinetics |
| Terminal Group Variants | Ald-Ph-PEG3-azide, Ald-Ph-PEG3-NHS ester | Compatibility with click chemistry and amine-reactive targets |
| Branched Architectures | Multi-arm PEG with aldehyde and amine termini | Increased payload capacity for drug delivery |
These advancements in linker chemistry are pivotal for creating more sophisticated and effective bioconjugates for therapeutic and diagnostic purposes.
Integration into Advanced Bioorthogonal Reactions for Complex System Assembly
Bioorthogonal reactions, which occur in biological systems without interfering with native biochemical processes, are essential for the precise construction of complex biological assemblies. creativepegworks.comnih.gov The aldehyde functionality of Ald-Ph-PEG3-amine TFA salt and its analogs positions them as key components in certain bioorthogonal ligation strategies. creativepegworks.com
The reaction of an aldehyde with an aminooxy or hydrazide group to form a stable oxime or hydrazone bond, respectively, is a well-established bioorthogonal reaction. broadpharm.comqub.ac.uk This chemistry allows for the specific and controlled assembly of complex systems. For instance, a protein functionalized with an aminooxy group can be precisely conjugated to a nanoparticle surface modified with Ald-Ph-PEG3-amine TFA salt.
Examples of Bioorthogonal Assembly:
Surface Functionalization of Nanoparticles: Aldehyde-functionalized PEG linkers can be used to attach targeting ligands, such as antibodies or peptides, to the surface of drug-delivery nanoparticles. qub.ac.ukresearchgate.net
Hydrogel Formation: The cross-linking of polymers functionalized with aldehydes and aminooxy groups can lead to the formation of biocompatible hydrogels for tissue engineering applications. nih.gov
Fluorescent Labeling: Biomolecules can be labeled with fluorescent dyes for imaging studies by reacting an aldehyde-modified molecule with a dye containing an aminooxy or hydrazide handle. qub.ac.uk
| Bioorthogonal Reaction | Reactive Partners | Resulting Bond | Key Features |
| Oxime Ligation | Aldehyde + Aminooxy | Oxime | High stability, favorable kinetics |
| Hydrazone Ligation | Aldehyde + Hydrazide | Hydrazone | Reversible under certain pH conditions |
The integration of Ald-Ph-PEG3-amine TFA salt into these advanced bioorthogonal reactions facilitates the construction of intricate, well-defined biological systems for a variety of research applications.
Rational Design of Multi-Functional Constructs for Integrated Research Platforms
The heterobifunctional nature of Ald-Ph-PEG3-amine TFA salt is fundamental to its utility in creating multi-functional constructs. jenkemusa.com By having two distinct reactive ends, it allows for the sequential or orthogonal conjugation of different molecules, leading to integrated platforms with multiple capabilities. mdpi.com
For example, one end of the linker can be attached to a targeting moiety, such as an antibody, while the other end is conjugated to a therapeutic agent or an imaging probe. jenkemusa.com This rational design enables the development of theranostics, which combine therapeutic and diagnostic functions in a single agent.
Furthermore, the use of multi-arm PEG analogs, where a central core is functionalized with multiple Ald-Ph-PEG3-amine linkers, can significantly increase the payload of a drug or imaging agent on a single construct. jenkemusa.commdpi.com This can enhance the efficacy of a therapeutic or the signal intensity of a diagnostic probe.
Design Principles for Multi-Functional Constructs:
Orthogonal Chemistry: Utilizing different, non-interfering chemical reactions for each conjugation step.
Controlled Stoichiometry: Precisely controlling the ratio of each component in the final construct.
Modular Assembly: Building complex constructs in a stepwise and controlled manner.
These design principles, enabled by versatile linkers like Ald-Ph-PEG3-amine TFA salt, are driving the development of sophisticated research platforms for a deeper understanding of biological systems and for the creation of novel therapeutic strategies.
Addressing Challenges in Conjugation Heterogeneity and Scalability in Academic Settings
Despite the advantages of aldehyde-based PEG linkers, challenges related to conjugation heterogeneity and scalability persist, particularly in academic research environments.
Conjugation Heterogeneity:
The reaction of the aldehyde group of the linker with primary amines on a protein, such as the side chain of lysine (B10760008) residues, can lead to a heterogeneous mixture of products. nih.gov This is because most proteins have multiple lysine residues, and the conjugation can occur at different sites, resulting in a population of molecules with varying numbers of linkers attached at different positions. nih.gov This heterogeneity can complicate the characterization of the conjugate and may affect its biological activity. acs.org
Strategies to address this include:
Site-Specific Conjugation: Utilizing enzymatic or genetic methods to introduce a unique reactive handle at a specific site on the protein. acs.org
N-terminal Specific PEGylation: Under controlled pH conditions (around pH 5), the N-terminal amino group of a protein can be preferentially targeted for PEGylation with aldehyde linkers due to its lower pKa compared to lysine residues. interchim.frprecisepeg.com
Scalability:
Transitioning a conjugation protocol from a small, laboratory scale to a larger, preparative scale can be challenging. youtube.com Reaction conditions that are optimal at a small scale may not be directly translatable, and purification of the final product can become more complex. researchgate.net In an academic setting, limitations in specialized equipment and resources can further compound these scalability issues.
Overcoming these challenges requires careful optimization of reaction parameters, such as stoichiometry, pH, and temperature, as well as the development of robust purification methods. researchgate.netacs.org
Q & A
Q. What is the rationale for synthesizing Ald-Ph-PEG3-amine as a TFA salt in peptide chemistry?
TFA salts are standard in peptide synthesis due to the use of trifluoroacetic acid (TFA) during reverse-phase HPLC purification and resin cleavage in solid-phase synthesis. TFA protonates basic amino groups (e.g., Arg, Lys, His), stabilizing the peptide and ensuring solubility during purification. Residual TFA remains as a counterion in the final product .
Q. How can researchers quantify TFA content in Ald-Ph-PEG3-amine TFA salt?
TFA content analysis involves techniques like ion chromatography, Karl Fischer (KF) titration for water content, or LC-MS/MS. For precise quantification, use mass-labeled internal standards (e.g., ¹³C-labeled TFA) to avoid matrix interference and improve accuracy .
Q. What buffer systems are optimal for solubilizing Ald-Ph-PEG3-amine TFA salt in aqueous solutions?
The PEG3 spacer enhances hydrophilicity. Use phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl (pH 8.0) for solubility. For acidic conditions, dilute acetic acid (0.1% v/v) can prevent aggregation. Vortexing or brief sonication may be required for full dissolution .
Advanced Research Questions
Q. How does residual TFA in Ald-Ph-PEG3-amine TFA salt interfere with cell-based assays, and what mitigation strategies exist?
TFA disrupts cell membranes and inhibits enzymes at concentrations >0.1% (v/v). To mitigate:
Q. What analytical challenges arise when characterizing Ald-Ph-PEG3-amine TFA salt in environmental matrices?
TFA’s high polarity and low molecular weight (114.02 g/mol) complicate retention in reversed-phase HPLC. Use hydrophilic interaction liquid chromatography (HILIC) paired with high-resolution mass spectrometry (HRMS). Spike samples with ¹³C₂-TFA as an internal standard to correct for matrix effects and ionization efficiency .
Q. How can researchers functionalize Ald-Ph-PEG3-amine TFA salt for bioconjugation applications?
The primary amine group enables reactions with:
- NHS esters (e.g., FITC-NHS) in pH 8.5 borate buffer.
- Aldehyde/keto groups via reductive amination (NaBH₃CN, pH 6.5).
- Maleimide-thiol coupling under inert atmospheres. Purify conjugates using size-exclusion chromatography (SEC) to remove unreacted TFA .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies in reported TFA concentrations across studies?
Variability arises from surrogate standards (e.g., PFBA for TFA quantification) and extraction methods. Standardize protocols by:
Q. What are the environmental implications of TFA release from lab waste containing Ald-Ph-PEG3-amine TFA salt?
TFA is a persistent environmental pollutant (half-life >50 years). Neutralize lab waste with calcium hydroxide (Ca(OH)₂) to precipitate TFA as Ca(TFA)₂. Quantify residual TFA using EPA Method 533 (LC-MS/MS, LOQ = 5 ng/L) before disposal .
Stability and Storage
Q. What conditions maximize the shelf-life of Ald-Ph-PEG3-amine TFA salt?
Store lyophilized powder at ≤-20°C in airtight, desiccated containers. Avoid freeze-thaw cycles. For aqueous solutions, add 0.01% sodium azide and store at 4°C (stable for ≤1 week) .
Q. Does the PEG3 spacer in Ald-Ph-PEG3-amine TFA salt influence proteolytic stability in vivo?
PEGylation reduces enzymatic degradation. In murine models, PEG3 increases plasma half-life by 3–5× compared to non-PEGylated analogs. Validate stability via MALDI-TOF after incubation with serum proteases (37°C, 24 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
